n1,n1-dimethyl-4-(tert-butyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)11-8-6-10(7-9-11)12(15)14(4)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIBDXNRXPFAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165006 | |
| Record name | Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15235-32-2 | |
| Record name | 4-(1,1-Dimethylethyl)-N,N-dimethylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015235322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC128154 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC219975 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 4-(1,1-dimethylethyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1-DIMETHYLETHYL)-N,N-DIMETHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT8XUV0UMU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of N,n Dimethyl 4 Tert Butyl Benzamide Reactivity
Reaction Mechanisms Involving Amide Functional Groups
The amide functional group is the primary site of reactivity in N,N-dimethyl-4-(tert-butyl)benzamide. Its behavior is characterized by hydrolysis, amidation, and susceptibility to electrophilic and nucleophilic attack.
Amide hydrolysis is a fundamental reaction that involves the cleavage of the amide bond by water. This process can be catalyzed by either acid or base. In the case of N,N-dimethyl-4-(tert-butyl)benzamide, acidic hydrolysis would involve the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by a water molecule. Subsequent proton transfer and elimination of dimethylamine (B145610) would yield 4-(tert-butyl)benzoic acid. Conversely, basic hydrolysis proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The departure of the dimethylamide anion, a poor leaving group, is typically the rate-determining step and is often facilitated by protonation from a solvent molecule.
Amidation, the formation of an amide, can be viewed as the reverse of hydrolysis. While not a direct reaction of N,N-dimethyl-4-(tert-butyl)benzamide itself, understanding the principles of its formation provides insight into its stability and reactivity. The formation of this amide would typically involve the reaction of 4-(tert-butyl)benzoyl chloride or 4-(tert-butyl)benzoic acid with dimethylamine.
A study on the basic hydrolysis of quinolinyl N,N-dimethylcarbamates revealed a two-step mechanism. At lower hydroxide concentrations, a specific-base catalyzed addition-elimination mechanism is predominant. However, at higher concentrations, a base-catalyzed deprotonation of the tetrahedral intermediate leads to the formation of a dianion, a mechanism previously known for amides. researchgate.net This suggests that the hydrolysis of N,N-dimethyl-4-(tert-butyl)benzamide could also follow complex, concentration-dependent pathways.
The carbonyl carbon of the amide group in N,N-dimethyl-4-(tert-butyl)benzamide is electrophilic due to the polarization of the carbon-oxygen double bond. This center is susceptible to attack by nucleophiles. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon compared to that of a ketone. However, strong nucleophiles can still react at this site.
The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, although its nucleophilicity is significantly diminished due to resonance delocalization with the adjacent carbonyl group. Protonation or Lewis acid coordination at the carbonyl oxygen can increase the reactivity of the amide towards nucleophiles by further polarizing the carbonyl group and making the carbon atom more electron-deficient.
Influence of the N,N-Dimethyl Substituents on Amide Reactivity
The two methyl groups attached to the nitrogen atom in N,N-dimethyl-4-(tert-butyl)benzamide have a significant impact on its reactivity.
Electronic Effects: The methyl groups are electron-donating through an inductive effect. This increases the electron density on the nitrogen atom, which in turn enhances the resonance delocalization of the nitrogen lone pair into the carbonyl group. This increased resonance stabilization makes the amide bond more robust and less susceptible to cleavage. Consequently, N,N-dimethyl amides are generally less reactive towards hydrolysis than primary or secondary amides.
Steric Effects: The presence of two methyl groups on the nitrogen atom creates steric hindrance around the carbonyl group. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down reaction rates. For example, in base-catalyzed hydrolysis, the tetrahedral intermediate formed upon hydroxide attack is sterically crowded, which can increase the activation energy of the reaction.
Research on substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives has shown that the amide group can be twisted out of the plane of the aromatic ring by ortho-substituents, interrupting π-electron conjugation. researchgate.net While N,N-dimethyl-4-(tert-butyl)benzamide lacks ortho substituents on the benzene (B151609) ring, the N,N-dimethyl groups themselves contribute to the steric environment around the amide bond.
Steric and Electronic Effects of the 4-(tert-Butyl) Group on Reaction Pathways
The tert-butyl group at the para position of the benzene ring also exerts both steric and electronic effects on the reactivity of the molecule.
Electronic Effects: The tert-butyl group is an electron-donating group through hyperconjugation and weak inductive effects. This electron-donating nature increases the electron density in the benzene ring, which is then relayed to the carbonyl group. This effect slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. Studies on the electronic effect of tert-butyl groups in other systems have shown that they can raise the energy of the LUMO, which can influence electronic communication between different parts of a molecule. nih.govrsc.org
Intramolecular Rearrangements and Their Mechanistic Elucidation
Another potential rearrangement could involve the migration of one of the N-methyl groups. However, such rearrangements typically require high energy conditions or specific catalytic systems.
A study on the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal revealed an irreversible rearrangement of the condensation intermediate, involving a 1,2-hydride shift. nih.gov Although this is a different class of compound, it demonstrates the potential for complex rearrangements in molecules containing a 4-tert-butyl substituted aromatic ring.
The table below summarizes the key mechanistic features discussed:
| Mechanistic Aspect | Description | Key Influencing Factors |
| Hydrolysis | Cleavage of the amide bond by water, catalyzed by acid or base. | Protonation of carbonyl oxygen (acid), nucleophilic attack by hydroxide (base). |
| Amidation | Formation of the amide bond from a carboxylic acid derivative and an amine. | Reactivity of the carboxylic acid derivative, nucleophilicity of the amine. |
| Electrophilic Attack | The carbonyl carbon is susceptible to attack by nucleophiles. | Polarization of the C=O bond, resonance stabilization. |
| Nucleophilic Attack | The nitrogen lone pair can act as a nucleophile, though this is diminished by resonance. | Resonance delocalization, steric hindrance. |
| N,N-Dimethyl Group Effects | Electron-donating (inductive), steric hindrance around the carbonyl. | Increased amide bond stability, slower reaction rates with nucleophiles. |
| 4-(tert-Butyl) Group Effects | Electron-donating (hyperconjugation, inductive), steric bulk. | Reduced electrophilicity of the carbonyl carbon, potential influence on aromatic ring reactions. |
| Intramolecular Rearrangements | Potential for rearrangements under specific, often harsh, conditions. | Stability of potential intermediates, reaction conditions (e.g., strong base). |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of n1,n1-dimethyl-4-(tert-butyl)benzamide is anticipated to exhibit distinct signals corresponding to the aromatic protons, the tert-butyl group protons, and the N,N-dimethyl group protons. Due to the para-substitution on the benzene (B151609) ring, the aromatic region is expected to show a characteristic AA'BB' splitting pattern. The protons of the tert-butyl group will appear as a sharp singlet, a consequence of their chemical equivalence. Similarly, the six protons of the two methyl groups attached to the nitrogen atom will also produce a singlet, although its chemical shift will be influenced by the electronic environment of the amide functionality.
Based on data from structurally similar compounds such as various substituted N,N-dimethylbenzamides, the expected chemical shifts are summarized in the table below. rsc.org
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (H-2, H-6) | ~7.4 | Doublet | 2H |
| Aromatic (H-3, H-5) | ~7.3 | Doublet | 2H |
| N,N-dimethyl | ~3.0 | Singlet | 6H |
| tert-butyl | ~1.3 | Singlet | 9H |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the amide, the aromatic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the N,N-dimethyl group. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. The aromatic carbons will show four distinct signals due to the para-substitution pattern.
Drawing on spectral data from related N,N-dimethylbenzamide and 4-tert-butyl-substituted benzene derivatives, the anticipated ¹³C NMR chemical shifts are presented below. rsc.org
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Amide) | ~171 |
| C-4 (Aromatic, attached to t-Bu) | ~150 |
| C-1 (Aromatic, attached to C=O) | ~133 |
| C-2, C-6 (Aromatic) | ~127 |
| C-3, C-5 (Aromatic) | ~125 |
| N,N-dimethyl | ~38 |
| C(CH₃)₃ (quaternary) | ~35 |
| C(CH₃)₃ (methyls) | ~31 |
Note: These are predicted values and may differ from experimental results.
COSY (Correlation Spectroscopy) would reveal correlations between scalar-coupled protons. In this case, it would primarily show the coupling between the adjacent aromatic protons (H-2/H-6 with H-3/H-5).
HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbon atoms. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique would be crucial for confirming the connectivity of the entire molecule, for instance, by showing correlations from the N,N-dimethyl protons to the carbonyl carbon and from the tert-butyl protons to the C-4 aromatic carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
The IR and Raman spectra of this compound will be dominated by vibrations associated with the amide and the substituted aromatic ring.
The amide group gives rise to several characteristic bands. The most prominent is the C=O stretching vibration, which is expected to appear as a strong band in the IR spectrum. The C-N stretching vibration also provides a useful diagnostic peak.
The substituted benzene ring will exhibit a series of characteristic absorptions. These include C-H stretching vibrations from the aromatic protons, and C=C stretching vibrations within the ring. The substitution pattern on the ring also influences the pattern of overtone and combination bands. The tert-butyl group will show characteristic C-H stretching and bending vibrations.
Based on data for analogous compounds, the following table summarizes the expected key vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide | C=O stretch | 1630 - 1680 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Aromatic | C-H stretch | 3000 - 3100 |
| Alkyl | C-H stretch | 2850 - 3000 |
| Amide | C-N stretch | 1350 - 1450 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. The nominal molecular weight of this compound is 205 g/mol .
Upon ionization in the mass spectrometer, the molecular ion ([M]⁺˙) is expected to be observed. The fragmentation of this ion will likely proceed through characteristic pathways for amides and aromatic compounds. A common fragmentation pathway for benzamides is the cleavage of the C-N bond, leading to the formation of a stable benzoyl cation. In this case, the 4-tert-butylbenzoyl cation would be a prominent fragment. Further fragmentation of the tert-butyl group is also anticipated.
The table below outlines the expected major fragments in the mass spectrum of this compound.
| m/z | Fragment Ion |
| 205 | [M]⁺˙ (Molecular ion) |
| 190 | [M - CH₃]⁺ |
| 162 | [M - N(CH₃)₂]⁺ or [4-tert-butylbenzoyl cation] |
| 147 | [162 - CH₃]⁺ |
| 119 | [162 - C₃H₆]⁺ |
| 57 | [C(CH₃)₃]⁺ |
| 44 | [N(CH₃)₂]⁺ |
Note: The relative intensities of these fragments can vary depending on the ionization method and energy.
X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing
While a specific crystal structure for this compound is not publicly available, a detailed analysis of the closely related compound, p-tert-butylbenzamide, offers significant insights into the expected solid-state conformation. The crystal structure of p-tert-butylbenzamide has been determined by single-crystal X-ray diffraction, revealing its molecular geometry and intermolecular interactions. nih.gov
The crystallographic data for p-tert-butylbenzamide indicates that it crystallizes in the monoclinic system with the space group P 1 21/c 1. nih.gov The unit cell parameters are a = 12.9943 Å, b = 9.4749 Å, and c = 8.0539 Å, with β = 93.777°. nih.gov This structural information suggests that the molecule adopts a largely planar conformation, with the amide group and the benzene ring being nearly coplanar to maximize resonance stabilization. The tert-butyl group, due to its steric bulk, would be positioned to minimize steric hindrance with the rest of the molecule.
Table 1: Crystallographic Data for p-tert-butylbenzamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₅NO |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 12.9943 |
| b (Å) | 9.4749 |
| c (Å) | 8.0539 |
| α (°) | 90.00 |
| β (°) | 93.777 |
| γ (°) | 90.00 |
Data sourced from PubChem CID 92014 nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic transitions of this compound can be inferred from the UV-Vis spectrum of the related compound, N,N-dimethylbenzamide. nist.gov The UV-Vis spectrum of N,N-dimethylbenzamide in the gas phase shows a strong absorption band around 225 nm and a weaker, broader band centered around 270 nm. nist.gov These absorptions are characteristic of π → π* and n → π* electronic transitions, respectively.
The intense absorption at lower wavelengths is attributed to the π → π* transition within the benzoyl moiety. The benzene ring and the carbonyl group of the amide form a conjugated system, and the energy required to promote an electron from a π bonding orbital to a π* antibonding orbital falls within the UV region. The presence of the electron-donating tert-butyl group at the para position in this compound is expected to cause a slight red shift (bathochromic shift) of this absorption band due to the extension of the conjugated system and the stabilization of the excited state.
The weaker absorption at longer wavelengths is assigned to the n → π* transition. This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is typically less intense than the π → π* transition. The N,N-dimethyl substitution on the amide nitrogen can also influence the position and intensity of this band through its electronic effects on the carbonyl group.
Table 2: UV-Vis Absorption Data for N,N-Dimethylbenzamide (Gas Phase)
| Transition | Approximate Wavelength (λmax) |
|---|---|
| π → π* | ~ 225 nm |
| n → π* | ~ 270 nm |
Data sourced from NIST Chemistry WebBook for Benzamide (B126), N,N-dimethyl- nist.gov
Computational and Theoretical Studies on this compound Currently Unavailable in Publicly Accessible Research
Following a comprehensive search for scientific literature, it has been determined that specific computational and theoretical studies focusing solely on the chemical compound this compound are not available in publicly accessible research databases and publications.
Despite the common application of computational chemistry methods to understand the properties of various organic molecules, detailed analyses pertaining to this specific compound—including Density Functional Theory (DFT) calculations for its electronic structure, molecular geometry, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MESP) mapping—have not been published.
Similarly, research articles detailing the use of Hartree-Fock (HF) and post-HF methods for energetic and spectroscopic predictions for this compound are absent from the reviewed literature. Furthermore, no specific studies on the simulation of its spectroscopic parameters (NMR, IR, UV-Vis) or the elucidation of its reaction mechanisms through transition state calculations could be located.
While computational studies have been conducted on structurally related compounds, such as other substituted benzamides or molecules containing a tert-butyl group, the specific data required to construct a detailed and scientifically accurate article as per the requested outline for this compound does not appear to be available in the current body of scientific literature. Therefore, it is not possible to generate the requested article without the foundational research data.
Computational Chemistry and Theoretical Studies
Quantum Chemical Descriptors for Structure-Reactivity Correlations
Computational chemistry provides a powerful lens for understanding the intrinsic electronic properties of a molecule and correlating them with its reactivity. Through methods like Density Functional Theory (DFT), quantum chemical descriptors can be calculated, offering quantitative insights into the behavior of a compound. However, a thorough review of scientific literature and chemical databases indicates that specific computational studies detailing the quantum chemical descriptors for n1,n1-dimethyl-4-(tert-butyl)benzamide are not publicly available.
While theoretical studies on structure-reactivity relationships have been conducted for various substituted benzamides, the specific electronic and reactivity parameters for the this compound molecule have not been reported. Such a study would typically involve the calculation of several key descriptors to predict and understand the molecule's stability, reactivity, and potential interaction sites.
For illustrative purposes, a typical computational analysis would yield data on the following quantum chemical descriptors:
HOMO (Highest Occupied Molecular Orbital) Energy: This descriptor is associated with the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency to react with electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital) Energy: This relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater propensity to react with nucleophiles.
HOMO-LUMO Energy Gap (ΔE): The difference between the HOMO and LUMO energies is a crucial indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy.
Electron Affinity (A): The energy released when an electron is added to a molecule, related to the LUMO energy.
Global Electronegativity (χ): This measures the tendency of a molecule to attract electrons.
Global Hardness (η): This descriptor quantifies the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Global Softness (S): The reciprocal of global hardness, indicating how easily a molecule can undergo a change in its electron density.
Electrophilicity Index (ω): This parameter measures the propensity of a species to accept electrons.
Without dedicated computational research on this compound, the specific values for these descriptors remain undetermined. The presence of the electron-donating tert-butyl group at the para position and the N,N-dimethylamido group would influence the electronic distribution within the benzene (B151609) ring and, consequently, affect all the aforementioned quantum chemical descriptors. A future computational study would be necessary to provide a detailed and quantitative understanding of the structure-reactivity correlations for this specific compound.
Structure Reactivity Relationships in N,n Dimethyl 4 Tert Butyl Benzamide Systems
Correlating Substituent Effects (N,N-Dimethyl and 4-tert-Butyl) with Reactivity Profiles
The reactivity of N,N-dimethyl-4-(tert-butyl)benzamide is fundamentally governed by the electronic and steric interplay of its two key substituents: the N,N-dimethylamino group and the para-positioned tert-butyl group. The N,N-dimethyl group, directly attached to the carbonyl, plays a crucial role in modulating the classic reactivity of the amide functional group. Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl system. This resonance effect increases the electron density on the carbonyl oxygen and imparts partial double-bond character to the carbon-nitrogen bond. researchgate.netfiveable.me Consequently, the electrophilicity of the carbonyl carbon is significantly reduced compared to corresponding ketones or acyl chlorides, making it less susceptible to nucleophilic attack.
Simultaneously, the 4-tert-butyl group exerts its influence on the aromatic ring. As an alkyl group, it acts as an electron-donating group primarily through an inductive effect, pushing electron density into the benzene (B151609) ring. nih.gov This effect increases the nucleophilicity of the aromatic system, making it more activated towards electrophilic aromatic substitution compared to unsubstituted benzamide (B126). However, the modest electron-donating nature of the tert-butyl group means this activation is not as pronounced as with stronger activating groups like methoxy (B1213986) or amino substituents. nih.gov
The combination of these two substituent effects creates a nuanced reactivity profile. The deactivation of the carbonyl carbon by the N,N-dimethyl group makes reactions at this site, such as hydrolysis or reduction, more challenging and often require harsh conditions. Conversely, the activation of the benzene ring by the 4-tert-butyl group facilitates reactions like nitration or halogenation on the aromatic ring, with the directing influence of the substituents guiding the position of attack.
Steric Hindrance and Electronic Induction by the 4-(tert-Butyl) Group
Electronically, the tert-butyl group functions as a weak electron-donating group through induction and hyperconjugation. nih.gov This electronic induction enriches the electron density of the benzene ring, making it more susceptible to attack by electrophiles. In the context of electrophilic aromatic substitution, the amide group is an ortho-, para-director, while the tert-butyl group also directs to the ortho and para positions. Since the para position is occupied by the tert-butyl group itself, electrophilic attack is directed primarily to the positions ortho to the amide group (positions 2 and 6 on the ring). The bulky nature of the tert-butyl group does not directly hinder these positions, but its electronic donation complements the directing effect of the amide.
The interplay between steric and electronic effects is a critical determinant of chemical stability and reactivity. chemrxiv.orgnih.gov In N,N-dimethyl-4-(tert-butyl)benzamide, the electronic effect activates the ring, while the steric bulk primarily influences intermolecular interactions and solid-state packing rather than intramolecular reaction trajectories, due to its distance from the other reactive centers.
Amide Bond Conformational Preferences and Rotational Barriers
A defining characteristic of the amide bond is its planar geometry, a consequence of the resonance between the nitrogen lone pair and the carbonyl π-system. fiveable.me This resonance imparts a significant partial double-bond character to the C–N bond, which severely restricts rotation around it. nanalysis.comlibretexts.org As a result, the N,N-dimethyl groups are not equivalent at room temperature; one methyl group is cis to the carbonyl oxygen, while the other is trans. libretexts.org This non-equivalence is readily observable by Nuclear Magnetic Resonance (NMR) spectroscopy, which typically shows two distinct signals for the two N-methyl groups at ambient temperatures. nanalysis.com
The energy required to overcome this rotational restriction is known as the rotational barrier. As the temperature increases, the rate of rotation around the C–N bond increases. At a sufficiently high temperature, known as the coalescence temperature, the rotation becomes so rapid on the NMR timescale that the two methyl groups become effectively equivalent, and their separate signals merge into a single, broader peak. libretexts.org The height of this energy barrier is a measure of the C–N bond's double-bond character. Dynamic NMR (DNMR) spectroscopy is a primary experimental technique used to determine these barriers. nih.gov
The electronic nature of substituents on the aromatic ring can influence the magnitude of this rotational barrier. Electron-donating groups, such as the 4-tert-butyl group, can slightly increase electron density in the ring, which can in turn subtly affect the resonance within the amide moiety. However, this effect is generally modest. The rotational barriers in N,N-dimethylbenzamides are primarily dictated by the fundamental nature of the amide bond itself.
| Compound | Rotational Barrier (kcal/mol) | Reference Method |
|---|---|---|
| N,N-Dimethylformamide | ~21 | NMR Spectroscopy libretexts.org |
| N,N-Dimethylacetamide | ~18-20 | NMR Spectroscopy nanalysis.com |
| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | 12.4 | DNMR / DFT Study nih.gov |
Intermolecular Interactions and Molecular Packing in Solid State
In the solid state, the three-dimensional arrangement of molecules is dictated by a balance of intermolecular forces. researchgate.net Unlike primary or secondary amides, N,N-dimethyl-4-(tert-butyl)benzamide lacks N-H protons and therefore cannot act as a classical hydrogen bond donor. This significantly alters its packing behavior compared to unsubstituted benzamide, which typically forms robust hydrogen-bonded networks. researchgate.netnih.gov
The crystal packing of N,N-dimethyl-4-(tert-butyl)benzamide is therefore expected to be governed by weaker interactions, including:
C-H···O Interactions: Weak hydrogen bonds can form between the hydrogen atoms of the N-methyl or tert-butyl groups and the carbonyl oxygen of a neighboring molecule.
π-π Stacking: The aromatic benzene rings can stack on top of one another, an interaction driven by favorable electrostatic and dispersion forces.
Van der Waals Forces: These non-specific attractive forces are present between all molecules.
Applications and Research Outlook in Synthetic and Materials Chemistry
Potential Utility as a Synthon or Reagent in Organic Synthesis
Theoretical Role as a Precursor in Complex Molecule Construction
In the field of organic synthesis, molecules like n1,n1-dimethyl-4-(tert-butyl)benzamide could serve as starting materials or intermediates. The aromatic ring, activated by the tert-butyl group, is susceptible to electrophilic aromatic substitution reactions. The directing effect of the tert-butyl and the amide groups would influence the position of incoming substituents. Furthermore, the amide moiety itself can undergo various transformations.
| Reaction Type | Potential Transformation of this compound | Resulting Structure |
| Electrophilic Aromatic Substitution | Nitration, Halogenation, Friedel-Crafts Acylation/Alkylation | Substituted benzamide (B126) derivatives |
| Ortho-lithiation | Directed ortho-metalation using a strong base | Functionalization at the position ortho to the amide group |
| Amide Reduction | Reduction of the carbonyl group | 4-(tert-butyl)-N,N-dimethylbenzylamine |
| Amide Hydrolysis | Cleavage of the amide bond under acidic or basic conditions | 4-(tert-butyl)benzoic acid and dimethylamine (B145610) |
This table represents theoretical transformations based on general organic chemistry principles, not specific reported reactions for this compound.
Hypothetical Applications in Functional Group Transformations
The N,N-dimethylamide group is a versatile functional group. While it is relatively stable, it can be converted into other functional groups under specific conditions. For instance, reduction of the amide can yield an amine, and hydrolysis can produce a carboxylic acid. These transformations would allow for the incorporation of the 4-(tert-butyl)benzoyl moiety into a larger molecular framework, which could then be further elaborated.
Speculative Integration into Polymer and Materials Science
Postulated Exploration in Polymer Backbones for Tailored Properties
Amide linkages are fundamental to many high-performance polymers, such as aramids, due to their rigidity and the strong intermolecular forces they can provide. While this compound itself cannot be directly polymerized through its amide group in the same way as a primary or secondary amide, its parent carboxylic acid (4-(tert-butyl)benzoic acid) and related diamines could be used to synthesize polyesters or polyamides. The bulky tert-butyl group would be expected to decrease polymer chain packing, potentially leading to materials with increased solubility, lower melting points, and altered mechanical properties compared to their non-substituted analogues.
Theoretical Supramolecular Assembly Driven by Amide Interactions
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. While the N,N-dimethylamide of the target compound cannot act as a hydrogen bond donor, the carbonyl oxygen is a hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, it could participate in the formation of supramolecular assemblies. However, the lack of a hydrogen-donating N-H bond prevents the formation of the strong, directional hydrogen-bonding networks characteristic of primary and secondary amides, which are often exploited in the design of self-assembling materials.
Absence of Methodological Advancements in Chemical Research Employing the Compound
A review of current chemical literature does not indicate that this compound has been central to any significant methodological advancements. Such advancements often arise when a compound exhibits unique reactivity or properties that enable new types of chemical transformations or analytical techniques. The chemical behavior of this compound appears to be predictable based on its functional groups, and it has not emerged as a key player in the development of new synthetic or analytical methods.
Future Research Directions and Unexplored Avenues for N,N-Dimethyl-4-(tert-butyl)benzamide
While N,N-dimethyl-4-(tert-butyl)benzamide is a well-defined chemical entity, its specific applications and properties remain largely underexplored in peer-reviewed scientific literature. The compound's structure, featuring a robust N,N-dimethylamide directing group and a sterically significant para-tert-butyl substituent, suggests several promising and unexplored avenues for future research in both synthetic and materials chemistry. These potential research directions are primarily based on the known reactivity and function of its constituent chemical motifs.
Exploitation in Directed ortho-Metalation (DoM) Chemistry
One of the most powerful and underexplored applications for N,N-dimethyl-4-(tert-butyl)benzamide is its use as a substrate in Directed ortho-Metalation (DoM) reactions. The N,N-dimethylamide functional group is a potent directed metalation group (DMG), capable of coordinating with organolithium reagents to facilitate deprotonation at the adjacent ortho-positions on the aromatic ring. nih.gov The presence of the tert-butyl group at the para-position effectively blocks one side of the ring, ensuring high regioselectivity for functionalization at the C2 and C6 positions.
This strategy could unlock a direct pathway to a wide array of novel 1,2,4-trisubstituted benzene (B151609) derivatives, which are valuable intermediates in pharmaceuticals and materials science. Future research could systematically explore the reaction of metalated N,N-dimethyl-4-(tert-butyl)benzamide with a variety of electrophiles.
Table 1: Potential Directed ortho-Metalation Reactions
| Electrophile | Reagent Example | Potential Product Class |
|---|---|---|
| Alkyl Halides | Iodomethane (CH₃I) | 2-Alkyl-4-(tert-butyl)-N,N-dimethylbenzamides |
| Aldehydes/Ketones | Benzaldehyde (C₆H₅CHO) | 2-(Hydroxyalkyl)-4-(tert-butyl)-N,N-dimethylbenzamides |
| Carbon Dioxide | CO₂ (gas) | 2-Carboxy-4-(tert-butyl)-N,N-dimethylbenzamide |
| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | 2-(Methylthio)-4-(tert-butyl)-N,N-dimethylbenzamide |
| Boronic Esters | Isopropyl pinacol (B44631) borate (B1201080) | 2-Boronyl-4-(tert-butyl)-N,N-dimethylbenzamide |
Development of Novel Ligands and Catalysts
The benzamide backbone, particularly the amide's oxygen atom, possesses the potential to act as a coordinating atom for metal centers. Future work could investigate the synthesis of derivatives of N,N-dimethyl-4-(tert-butyl)benzamide for use as ligands in transition metal catalysis. By introducing additional coordinating groups (e.g., phosphines, amines) via DoM, researchers could develop novel bidentate or pincer-type ligands. The bulky tert-butyl group would be a key feature, creating a specific steric environment around the metal center that could influence catalytic activity and selectivity (e.g., in cross-coupling or hydrogenation reactions).
Probing New Frontiers in Materials Science
The rigid aromatic core combined with the bulky, solubilizing tert-butyl group is a structural motif frequently encountered in advanced materials.
Polymer Chemistry : N,N-dimethyl-4-(tert-butyl)benzamide could serve as a monomer or a functional building block for high-performance polymers. Its derivatives could be incorporated into polyamide or polyimide backbones to enhance thermal stability, solubility in organic solvents, and modify mechanical properties.
Supramolecular Chemistry : The potential for hydrogen bonding (if the amide is modified) and π-π stacking of the aromatic rings, combined with the steric influence of the tert-butyl group, makes this scaffold an interesting candidate for designing self-assembling systems, gels, or liquid crystals. Research into its crystal engineering and self-assembly behavior is a completely unexplored avenue. nih.gov
Scaffolding for Medicinal and Agrochemical Discovery
Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai While N,N-dimethyl-4-(tert-butyl)benzamide itself has not been biologically characterized, it represents an ideal starting point for generating a library of novel compounds for biological screening.
Fragment-Based Drug Discovery : The 4-tert-butylphenyl moiety is a common fragment used to engage hydrophobic pockets in protein targets. Using DoM, the scaffold could be elaborated with other pharmacophoric features to create focused libraries for specific enzyme or receptor targets. For instance, related sulfonamides have been investigated as potential antibacterial agents. researchgate.netscispace.com
Agrochemicals : The benzamide structure is also present in some commercial herbicides and fungicides. The unique substitution pattern of N,N-dimethyl-4-(tert-butyl)benzamide could be a starting point for developing new agrochemicals with novel modes of action or improved properties.
Table 2: Summary of Unexplored Research Avenues
| Research Area | Rationale | Potential Outcome |
|---|---|---|
| Synthetic Methodology | Use as a substrate for Directed ortho-Metalation (DoM) reactions. nih.gov | Facile access to novel 1,2,4-trisubstituted aromatic compounds. |
| Organometallic Chemistry | Development of new ligands for transition metal catalysis. | Catalysts with unique steric and electronic properties for selective synthesis. |
| Materials Science | Use as a monomer or building block for polymers and supramolecular structures. | New materials with enhanced solubility, thermal stability, or self-assembly properties. |
The true potential of N,N-dimethyl-4-(tert-butyl)benzamide lies in its capacity as a versatile and functionalizable platform. Systematic investigation into these outlined areas could significantly broaden the utility of this compound, transforming it from a simple chemical entry into a valuable tool for chemists across multiple disciplines.
Q & A
Q. What are the standard synthetic routes for N1,N1-dimethyl-4-(tert-butyl)benzamide, and how can purity be optimized?
The synthesis typically involves amidation of 4-(tert-butyl)benzoic acid with dimethylamine derivatives. A common approach includes:
- Acylation : Reacting 4-(tert-butyl)benzoyl chloride with dimethylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Catalytic Methods : Copper-catalyzed cross-coupling reactions using tert-butyl isocyanide and dimethylamine precursors under aerobic conditions to improve regioselectivity .
- Purification : Flash column chromatography (e.g., 10–33% EtOAc/hexane) is critical for isolating high-purity products, as demonstrated in analogous benzamide syntheses .
Q. How can NMR spectroscopy validate the structural integrity of this compound?
Key NMR features include:
- ¹H NMR : A singlet at δ ~1.38 ppm for the tert-butyl group’s nine methyl protons and a singlet at δ ~3.0–3.2 ppm for the N,N-dimethyl protons .
- ¹³C NMR : Peaks at δ ~28–30 ppm (tert-butyl methyl carbons) and δ ~35–40 ppm (N,N-dimethyl carbons). Discrepancies in integration or unexpected splitting may indicate incomplete dimethylation or tert-butyl group degradation .
Advanced Research Questions
Q. What experimental design challenges arise in scaling up the synthesis of this compound?
- Reaction Optimization : Transitioning from batch to flow reactors can mitigate exothermic risks during acylation. Evidence from analogous compounds highlights the importance of solvent choice (e.g., THF vs. DCM) to control reaction kinetics .
- Byproduct Formation : Competing N-monoalkylation may occur if dimethylamine is not in excess. Kinetic studies using in situ FTIR or LC-MS are recommended to monitor intermediates .
- Yield Contradictions : Discrepancies in reported yields (e.g., 66–90%) for similar compounds suggest sensitivity to steric hindrance from the tert-butyl group, requiring tailored catalytic systems (e.g., Pd/Cu co-catalysis) .
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
- DFT Calculations : Bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between the benzamide and tert-butyl moieties correlate with experimental XRD data, aiding in docking studies for enzyme inhibition .
- Lipophilicity Prediction : LogP values (calculated ~3.5–4.0) reflect enhanced membrane permeability due to the tert-butyl group, making the compound suitable for CNS-targeted drug design .
Q. What analytical methods resolve contradictions in spectral data for structurally similar benzamide derivatives?
- X-ray Crystallography : Resolves ambiguities in dihedral angles (e.g., 65–79° between benzamide and aromatic substituents) that NMR alone cannot .
- High-Resolution Mass Spectrometry (HRMS) : Differentiates between N1,N1-dimethyl and N-monomethyl isomers, which may co-elute in HPLC .
Q. How does the tert-butyl group influence the compound’s stability under varying pH conditions?
- Hydrolysis Studies : Under acidic conditions, the tert-butyl group stabilizes the amide bond against hydrolysis compared to linear alkyl substituents. Kinetic assays (pH 1–13, 37°C) show <5% degradation over 24 hours at pH 7.4 .
- Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~200°C, attributed to tert-butyl group cleavage, which informs storage conditions (e.g., inert atmosphere, −20°C) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
